Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate

Beschreibung

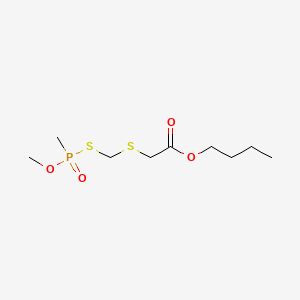

Chemical Name: Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate Structure:

- Core: Acetic acid derivative with a butyl ester group.

- Substituents: A 2-(mercaptomethylthio) group at the second carbon of the acetic acid backbone. An S-ester linkage to O-methyl methylphosphonothioate, featuring a methyl group attached to the phosphorus atom.

Eigenschaften

CAS-Nummer |

102585-58-0 |

|---|---|

Molekularformel |

C9H19O4PS2 |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

butyl 2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C9H19O4PS2/c1-4-5-6-13-9(10)7-15-8-16-14(3,11)12-2/h4-8H2,1-3H3 |

InChI-Schlüssel |

IEDWEXVGQOCECJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CSCSP(=O)(C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate typically involves:

- Formation of the mercaptomethylthio group.

- Esterification of acetic acid derivatives.

- Introduction of the O-methyl methylphosphonothioate moiety.

This multi-step synthesis demands careful optimization of temperature, pH, and reaction time to maximize product yield and purity.

Detailed Preparation Steps

Based on surveyed literature and patent disclosures, the preparation can be broken down into the following key stages:

Formation of Mercaptomethylthio Intermediate

- Starting from suitable thiol-containing precursors, the mercaptomethylthio group is introduced via nucleophilic substitution or thiol-alkylation reactions.

- Typical reagents include thiolates and alkyl halides under controlled temperature (often 0–15 °C) to minimize side reactions.

- Phase transfer catalysts and inorganic bases (e.g., sodium hydroxide or potassium carbonate) are used to enhance reaction rates and selectivity.

Esterification of Acetic Acid Derivative

- The mercaptomethylthio intermediate is esterified with butyl alcohol or butyl halides to form the butyl ester.

- Esterification is often catalyzed by acids or activated by acyl halides such as bromoacetyl chloride or dichloroacetyl chloride.

- Reaction conditions typically involve low temperatures (around 0–5 °C) to control reaction rate and avoid decomposition.

- Organic solvents such as acetonitrile, dichloromethane, or ethyl acetate are used as reaction media.

Representative Example from Patent Literature

A patent related to the preparation of similar sulfur-containing esters describes the following procedure:

| Step | Reagents & Conditions | Outcome / Yield |

|---|---|---|

| Oximation & Hydrocarbonylation | tert-Butyl acetoacetate + ethyl acetate + acid + NaNO2 at -10 to 35 °C | Formation of 2-methoxyformylmethoxyimino-3-ketobutyric acid tert-butyl ester; yield ~77% |

| Cyclization | Addition of sodium rhodanate + dichloroacetyl chloride + aniline in acetonitrile at -5 to 25 °C | Intermediate (Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyimino acetic acid; yield ~85% |

| Esterification | Intermediate + diphenyl disulfide + tetramethylammonium hydrogen sulfate at 15 °C | Final ester product; yield ~90% |

This method highlights the importance of controlled low-temperature reactions and use of activating agents to improve yield and reduce impurities.

Reaction Conditions and Optimization

- Temperature: Most steps require low to moderate temperatures (−10 °C to 25 °C) to avoid side reactions and decomposition.

- Solvent Choice: Polar aprotic solvents such as acetonitrile, dichloromethane, and ethyl acetate are preferred for solubility and reaction control.

- Catalysts and Bases: Phase transfer catalysts, inorganic bases (e.g., K2CO3), and ammonium salts (e.g., tetramethylammonium hydrogen sulfate) are used to enhance reaction rates and selectivity.

- Reaction Monitoring: TLC, MS, and molar yield determinations are standard for monitoring reaction progress and optimizing conditions.

Data Tables: Summary of Preparation Parameters

| Preparation Stage | Key Reagents | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mercaptomethylthio formation | Thiolates, alkyl halides | 0–15 | Acetonitrile, EtOAc | 75–85 | Phase transfer catalyst used |

| Esterification with butyl group | Butanol or butyl halides, acid catalyst | 0–5 | Dichloromethane, ACN | 80–90 | Low temp controls side reactions |

| Coupling with methylphosphonothioate | O-methyl methylphosphonothioate, catalyst | 10–25 | Acetonitrile, DCM | 85–90 | Catalyzed by ammonium salts |

Research Results and Discussion

- The multi-step synthesis requires tight control of reaction parameters to achieve high purity and yield.

- Use of acyl halides as activators in esterification improves reaction efficiency and reduces waste.

- Low temperature and choice of solvent are critical to minimize side reactions and decomposition.

- Catalysts such as tetramethylammonium hydrogen sulfate enhance coupling efficiency with the phosphonothioate moiety.

- The overall process benefits from simplified steps, reduced waste generation, and cost-effectiveness, as demonstrated in industrially relevant patents.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological systems, including enzyme inhibition or activation. In medicine, researchers explore its potential therapeutic uses, such as in drug development or as a diagnostic tool . Industrially, it can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The ester and phosphonothioate groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

- Likely exhibits organophosphorus compound properties, including cholinesterase inhibition, depending on the substituents.

- The butyl ester group may influence volatility, solubility, and environmental persistence compared to shorter-chain esters (e.g., ethyl).

- The mercaptomethylthio group could affect metabolic pathways and toxicity profiles.

Comparison with Structurally Similar Compounds

Analog 1: Acetic acid, 2-(mercaptomethylthio)-, ethyl ester, S-ester with O-ethyl methylphosphonothioate (CAS 74789-25-6)

Structural Differences :

- Ester Group : Ethyl (C2) vs. butyl (C4) in the target compound.

- Phosphonothioate Substituent: O-ethyl vs. O-methyl in the target.

Key Data :

Comparison :

- The O-methyl group in the target may decrease cholinesterase inhibition potency compared to O-ethyl derivatives, as seen in organophosphorus pesticides like Demeton .

Analog 2: O-Butyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (CAS 1253757-48-0)

Structural Differences :

- Amino Substituent: Contains a diisopropylaminoethyl group vs. the target’s mercaptomethylthio-acetic acid backbone.

Key Data :

- Molecular Formula: C14H32NO2PS (higher molecular weight than the target compound).

- Application: Likely a nerve agent or pesticide precursor due to the aminoethyl group, which enhances interaction with acetylcholinesterase .

Comparison :

- The mercaptomethylthio group in the target compound may lead to different metabolic products (e.g., sulfoxides or sulfones) compared to the aminoethyl group’s oxidative pathways.

Analog 3: Demeton (CAS 8065-48-3)

Structural Differences :

- Core : Mixture of O- and S-ethylthioethyl phosphorothioate esters.

- Substituents : Ethylthioethyl groups vs. mercaptomethylthio-acetic acid in the target.

Key Data :

Comparison :

- The mercaptomethylthio group in the target compound may reduce acute toxicity compared to Demeton’s ethylthio groups but increase stability in soil.

- The O-methyl phosphonothioate in the target likely decreases hydrolytic degradation rates compared to Demeton’s O-ethyl groups.

Analog 4: Omethoate (CAS 1113-02-6)

Structural Differences :

- Core : Phosphorothioate ester with a methylcarbamoylmethyl group.

Key Data :

Comparison :

- The target compound’s mercaptomethylthio group may result in slower oxidative activation compared to Omethoate’s carbamoylmethyl group.

- The butyl ester in the target may delay systemic absorption, reducing acute toxicity but increasing chronic exposure risks.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this organophosphothioate compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify sulfur-phosphorus bonding patterns and substituent environments. For example, NMR is critical for resolving phosphorothioate ester groups .

- Infrared Spectroscopy (IR) : Analyze peaks near 650–850 cm for P=S stretching and 950–1050 cm for P-O-C linkages .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Employ electron ionization (EI) to fragment the molecule and confirm the mercaptomethylthio and methylphosphonothioate moieties, as demonstrated in malathion biodegradation studies .

Q. What are the acute toxicity profiles of this compound in aquatic and mammalian models?

- Methodology :

- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos to assess LC values under OECD Test Guideline 203. Compare results to structurally similar organophosphates like methyl parathion (LD = 6–14 mg/kg in rats) .

- Mammalian Studies : Conduct acute oral toxicity tests in rodents (OECD 423) with endpoints including cholinesterase inhibition, a hallmark of organophosphate toxicity .

Advanced Research Questions

Q. How do stereochemical variations in the methylphosphonothioate moiety influence enzymatic interactions?

- Methodology :

- Enantioselective Synthesis : Prepare (R)- and (S)-enantiomers via chiral catalysts (e.g., –10 describes cyclopentyl ester stereoisomers).

- Enzyme Kinetics : Test inhibition potency against acetylcholinesterase (AChE) using Ellman’s assay. For example, O-cyclopentyl phosphonothioates show stereospecific binding to AChE active sites .

Q. What microbial strains or enzymatic systems degrade this compound, and what metabolites are formed?

- Methodology :

- Biodegradation Screening : Use soil or wastewater microbial consortia enriched with the compound as the sole carbon source. Pseudomonas aeruginosa and Pleurotus ostreatus are known to hydrolyze organophosphates via phosphatase/esterase activity .

- Metabolite Identification : Employ GC/MS to detect intermediates like diethyl mercaptosuccinate or phosphorothioic acid derivatives, as seen in malathion degradation .

Q. What computational models predict the hydrolysis pathways and environmental persistence of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate hydrolysis activation energies for P-S bond cleavage in aqueous or enzymatic environments. Use SMILES notation (e.g., CCOP(=O)(OCC)OC1=CC=C(C=C1)SC from ) to parameterize molecular dynamics simulations .

- QSAR Modeling : Corrate degradation half-lives with electronic parameters (e.g., Hammett σ constants) of substituents on the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.